![molecular formula C18H15FN4O2S B257105 3-[(4-Fluorophenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257105.png)
3-[(4-Fluorophenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Fluorophenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been synthesized for scientific research purposes. It is a member of the triazolo-thiadiazole family of compounds that have been studied for their potential use in drug development.
作用機序
The mechanism of action of 3-[(4-Fluorophenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. It is believed to work by inhibiting the growth of cancer cells and bacteria. It may also work by inhibiting the activity of enzymes that are involved in the development of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
3-[(4-Fluorophenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and bacteria. It has also been found to inhibit the activity of enzymes that are involved in the development of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One advantage of using 3-[(4-Fluorophenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is that it has been found to have antimicrobial and antitumor properties. This makes it a potential candidate for the development of new drugs. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood.
将来の方向性
There are several future directions for the study of 3-[(4-Fluorophenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further study its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the development of new antimicrobial and antitumor drugs. Additionally, further research is needed to fully understand its mechanism of action.
合成法
The synthesis of 3-[(4-Fluorophenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves several steps. The first step is the synthesis of 4-fluorobenzyl alcohol and 4-methylbenzyl alcohol. These alcohols are then reacted with thionyl chloride to form the corresponding chlorides. The chlorides are then reacted with sodium azide to form the corresponding azides. The azides are then reacted with sodium dithionite to form the corresponding thiadiazoles. The final step involves the reaction of the thiadiazoles with triazole to form the desired compound.
科学的研究の応用
3-[(4-Fluorophenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential use in drug development. It has been found to have antimicrobial and antitumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
製品名 |
3-[(4-Fluorophenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
分子式 |
C18H15FN4O2S |
分子量 |
370.4 g/mol |
IUPAC名 |
3-[(4-fluorophenoxy)methyl]-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H15FN4O2S/c1-12-2-6-14(7-3-12)25-11-17-22-23-16(20-21-18(23)26-17)10-24-15-8-4-13(19)5-9-15/h2-9H,10-11H2,1H3 |
InChIキー |
ZTELOPGTZNUHKT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F |
正規SMILES |
CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



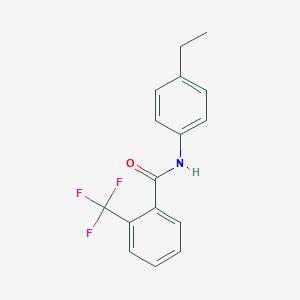

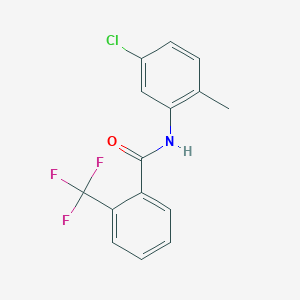
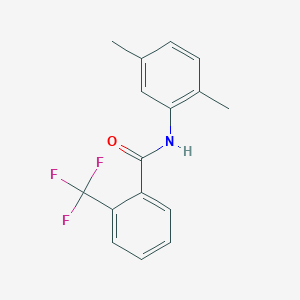
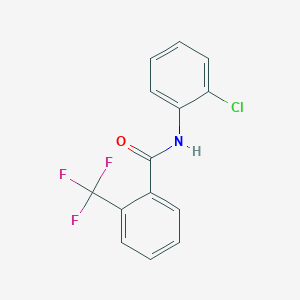
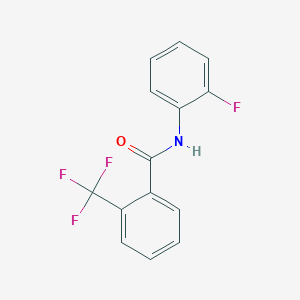
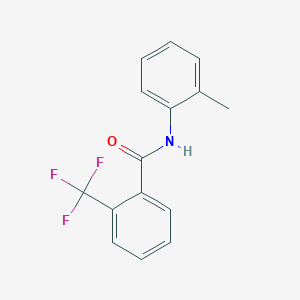
![Ethyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B257031.png)
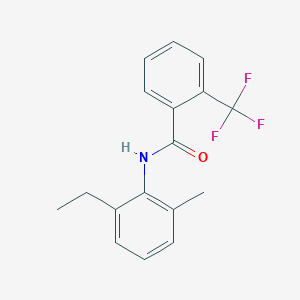
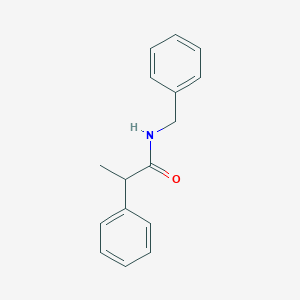

![3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257087.png)
![7-(4-ethoxyphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B257101.png)
![3-[(4-Fluorophenoxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257103.png)